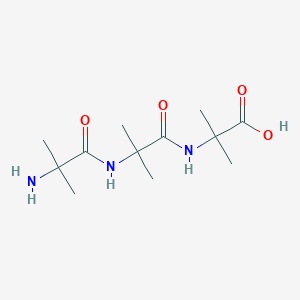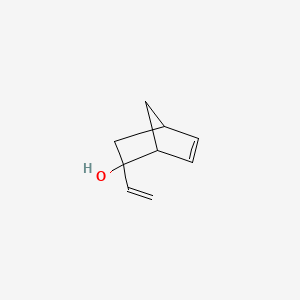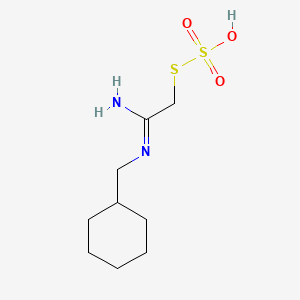
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is an organic compound containing sulfur, nitrogen, and oxygen atoms It is characterized by its unique structure, which includes a thiosulfate group bonded to a cyclohexylmethylamidino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate typically involves the reaction of cyclohexylmethylamine with carbon disulfide, followed by the addition of hydrogen peroxide. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained. The general reaction scheme can be represented as follows:
- Cyclohexylmethylamine reacts with carbon disulfide to form an intermediate.
- The intermediate is then treated with hydrogen peroxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate can undergo various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfate or sulfonate derivatives.
Reduction: Reduction reactions can convert the thiosulfate group to sulfide or thiol derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
Oxidation: Sulfate, sulfonate derivatives.
Reduction: Sulfide, thiol derivatives.
Substitution: Various substituted thiosulfate compounds.
Scientific Research Applications
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential role in biological systems, particularly in the study of sulfur metabolism and signaling pathways.
Medicine: Explored for its potential therapeutic applications, including its antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate involves its interaction with molecular targets and pathways in biological systems. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. Additionally, the compound’s ability to undergo redox reactions allows it to modulate oxidative stress and inflammation in cells.
Comparison with Similar Compounds
Similar Compounds
Sodium Thiosulfate: Commonly used in medical and industrial applications, particularly for its antioxidant properties.
Ammonium Thiosulfate: Used in agriculture as a fertilizer and in photographic processing.
Potassium Thiosulfate: Employed in various industrial processes, including water treatment and chemical synthesis.
Uniqueness
S-((N-Cyclohexylmethylamidino)methyl) hydrogen thiosulfate is unique due to its specific structure, which combines a thiosulfate group with a cyclohexylmethylamidino moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
40283-56-5 |
|---|---|
Molecular Formula |
C9H18N2O3S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
[(1-amino-2-sulfosulfanylethylidene)amino]methylcyclohexane |
InChI |
InChI=1S/C9H18N2O3S2/c10-9(7-15-16(12,13)14)11-6-8-4-2-1-3-5-8/h8H,1-7H2,(H2,10,11)(H,12,13,14) |
InChI Key |
HBVPIONTJSERNY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)CN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


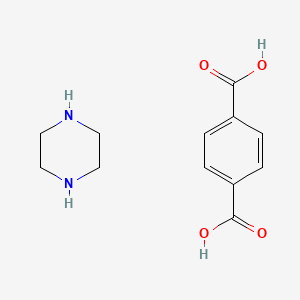


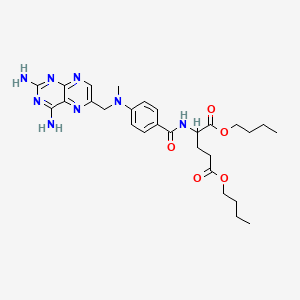
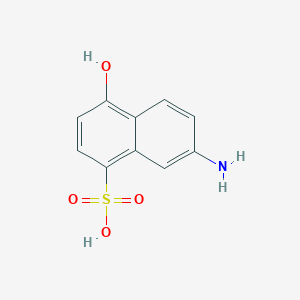
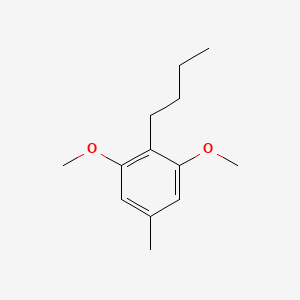
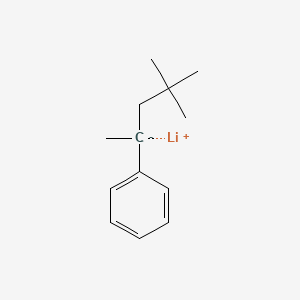

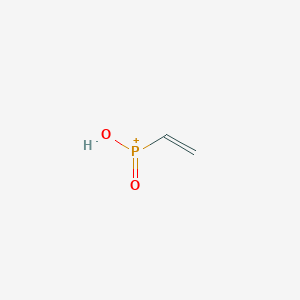
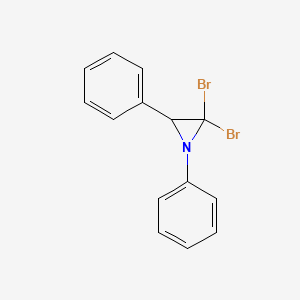
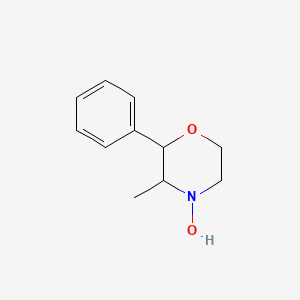
![6-{1-[(2-Hydroxypropyl)amino]ethylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14665602.png)
